

Precision Identification and Characterization of 4-Chloro-2-methylhydrocinnamic acid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-(4-Chloro-2-methylphenyl)propanoic acid

CAS No.: 879-75-4

Cat. No.: B3292615

[Get Quote](#)

Executive Summary

4-Chloro-2-methylhydrocinnamic acid (CAS 1012-17-5) is a specialized phenylpropanoic acid derivative used primarily as a chiral building block in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders (e.g., GPR40 agonists) and cardiovascular targets. Its structural uniqueness lies in the

-methyl substitution, which introduces a chiral center at the C2 position, significantly influencing the pharmacokinetics and binding affinity of downstream drug candidates.

Chemical Identity Matrix

Parameter	Data
CAS Registry Number	1012-17-5
IUPAC Name	3-(4-Chlorophenyl)-2-methylpropanoic acid
Common Synonyms	-Methyl-p-chlorohydrocinnamic acid; 2-Methyl-3-(p-chlorophenyl)propionic acid
Molecular Formula	C H ClO
Molecular Weight	198.65 g/mol
SMILES	<chem>CC(CC1=CC=C(C=C1)Cl)C(=O)O</chem>
InChI Key	TZGFQIXRVUHDLE-UHFFFAOYSA-N (Note: Verify specific isomer if chiral)
Appearance	White to off-white crystalline powder
Boiling Point	~312.3 °C (Predicted at 760 mmHg)

Structural Analysis & Chirality

The molecule features a carboxylic acid tail attached to a propyl backbone with a 4-chlorophenyl group at the

-position and a methyl group at the

-position (C2).

- Chiral Center: The C2 carbon is chiral. The CAS 1012-17-5 typically refers to the racemic mixture ().
- Enantiomers:

- (R)-isomer: CAS 199679-74-8
- (S)-isomer: CAS 2019-34-3 (Note: Check specific catalog assignments as enantiomer CAS numbers vary by vendor).
- Implication: In drug development, the specific enantiomer often dictates biological activity (e.g., "profens" like ibuprofen are active in the S-form, though metabolic inversion can occur).

Synthetic Pathways

Two primary industrial routes exist for the synthesis of 4-Chloro-2-methylhydrocinnamic acid. The choice depends on the availability of starting materials and the requirement for stereocontrol.

Route A: Malonic Ester Synthesis (Alkylation)

This is the most common laboratory-scale method, utilizing diethyl methylmalonate and 4-chlorobenzyl chloride.

- Alkylation: Diethyl methylmalonate is deprotonated by a strong base (NaOEt) and reacted with 4-chlorobenzyl chloride.
- Hydrolysis: The resulting diester is hydrolyzed using NaOH or KOH.
- Decarboxylation: Heating the dicarboxylic acid intermediate drives off CO₂ to yield the target mono-acid.

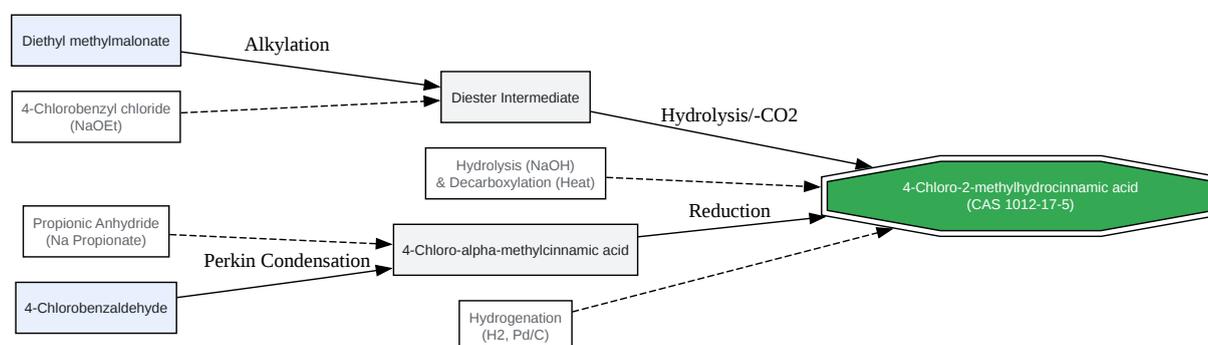
Route B: Perkin-Type Condensation & Reduction

This route builds the carbon skeleton via an aldol-type condensation followed by hydrogenation.

- Condensation: 4-Chlorobenzaldehyde reacts with propionic anhydride (in the presence of sodium propionate) to form 4-chloro-2-methylcinnamic acid.
- Hydrogenation: The double bond is reduced using H₂.

over a Palladium on Carbon (Pd/C) catalyst. Note: Conditions must be controlled to prevent dechlorination of the aromatic ring.

Visualization of Synthetic Logic



[Click to download full resolution via product page](#)

Caption: Dual synthetic pathways for CAS 1012-17-5 via Alkylation (Top) and Condensation/Reduction (Bottom).

Applications in Drug Development

This compound serves as a versatile "scaffold" intermediate.

- **GPR40 Agonists:** The 3-phenylpropanoic acid moiety is a pharmacophore found in several GPR40 (FFAR1) agonists investigated for Type 2 Diabetes treatment. The chlorine substituent improves lipophilicity and metabolic stability.
- **Fibrates & PPAR Agonists:** Structurally analogous to fibrates (e.g., Fenofibrate metabolites), this acid is explored for lipid-lowering activity.
- **Peptidomimetics:** Used as a phenylalanine analog in peptide synthesis to introduce conformational constraints or enhance proteolytic stability.

Safety & Handling (GHS Classification)

Based on standard protocols for phenylpropanoic acid derivatives:

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.[1][2]
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Wear protective gloves/eye protection (P280).
 - IF IN EYES: Rinse cautiously with water for several minutes (P305+P351+P338).

References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. (Note: Isomer verification required). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Hydroxybenzaldehyde | C₇H₆O₂ | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzaldehyde | C₇H₅NO₃ | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Precision Identification and Characterization of 4-Chloro-2-methylhydrocinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b3292615#4-chloro-2-methylhydrocinnamic-acid-cas-number-lookup\]](https://www.benchchem.com/product/b3292615#4-chloro-2-methylhydrocinnamic-acid-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com